4-(3-Aminopropyl)aniline
Overview
Description
4-(3-Aminopropyl)aniline is an organic compound with the chemical formula C9H14N2. It appears as a colorless to pale yellow crystal and has a pleasant aromatic taste . This compound is widely used as an intermediate in organic synthesis, particularly in the production of dyes, pharmaceuticals, and polymer materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
There are two primary methods for synthesizing 4-(3-Aminopropyl)aniline:
Reaction of Ethylenediamine and Phenylpropanal: This method involves the reaction of ethylenediamine with phenylpropanal, followed by oxidation to obtain the target product.
Reaction of Amphetamine and Carbamate: In this method, amphetamine reacts with carbamate, followed by reduction to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the compound’s flammability and potential to cause skin irritation .
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminopropyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly with electrophilic aromatic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as zinc, tin, or iron with hydrochloric acid are often used.
Substitution: Reagents like sodium amide in ammonia are employed for nucleophilic aromatic substitution.
Major Products
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted aromatic amines.
Scientific Research Applications
4-(3-Aminopropyl)aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and polymers.
Biology: Employed in the study of biological processes involving amine groups.
Medicine: Investigated for its potential in pharmaceutical formulations.
Industry: Utilized in the production of polymers and as a precursor for various industrial chemicals
Mechanism of Action
The exact mechanism of action of 4-(3-Aminopropyl)aniline is not fully understood. it is believed to interact with various receptors in the body, including the sigma-1 receptor, which is involved in regulating pain perception, mood, and cognition.
Comparison with Similar Compounds
Similar Compounds
Aniline: A simpler aromatic amine with a single amino group attached to a benzene ring.
N-Methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
N,N-Dimethylaniline: An aniline derivative with two methyl groups attached to the nitrogen atom
Uniqueness
4-(3-Aminopropyl)aniline is unique due to its additional propyl chain, which imparts different chemical properties and reactivity compared to simpler aniline derivatives. This structural difference allows it to participate in a wider range of chemical reactions and applications .
Properties
IUPAC Name |
4-(3-aminopropyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNVECQLILUEFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30616577 | |
Record name | 4-(3-Aminopropyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30616577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61798-01-4 | |
Record name | 4-(3-Aminopropyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30616577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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